Ac-rC Phosphoramidite

描述

Ac-rC 磷酰胺基酸酯是一种专门的化学试剂,用于合成修饰的 RNA 分子。它特别以其将 5-甲基胞嘧啶整合到 RNA 链中的能力而闻名,使其成为研究 RNA 稳定性和表观遗传调控的宝贵工具。

作用机制

Ac-rC 磷酰胺基酸酯的作用机制涉及它在寡核苷酸合成过程中被整合到 RNA 链中。该化合物将 5-甲基胞嘧啶整合到 RNA 链中的独特能力使研究人员能够研究 RNA 稳定性和表观遗传调控的复杂动力学。所涉及的分子靶标和途径包括 RNA 分子本身以及负责 RNA 合成和修饰的酶。

生化分析

Biochemical Properties

Ac-rC Phosphoramidite plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. The compound is used to introduce modified residues into RNA molecules, which can affect the stability and function of the resulting oligonucleotides. This compound interacts with enzymes such as RNA polymerases and reverse transcriptases, facilitating the incorporation of modified nucleotides into RNA strands. These interactions are essential for the successful synthesis of modified RNA molecules, which can be used in various research and therapeutic applications .

Cellular Effects

This compound influences various cellular processes by modifying RNA molecules. The incorporation of this compound into RNA strands can affect cell signaling pathways, gene expression, and cellular metabolism. For example, modified RNA molecules synthesized using this compound can alter the stability and translation efficiency of mRNA, leading to changes in protein expression levels. Additionally, these modified RNA molecules can impact cellular metabolism by affecting the synthesis and degradation of key metabolic enzymes .

Molecular Mechanism

The mechanism of action of this compound involves its incorporation into RNA molecules during the synthesis process. The compound binds to the 5’-hydroxyl group of the nucleoside attached to the solid support, followed by the coupling step where the phosphoramidite of the next nucleoside in the sequence is added. This process is facilitated by an activator, which increases the reactivity of the phosphoramidite. The resulting modified RNA molecules can exhibit altered binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a freezer at or below -20°C. Prolonged exposure to ambient conditions can lead to degradation, affecting its efficacy in RNA synthesis. Long-term studies have shown that modified RNA molecules synthesized using this compound can exhibit stable and consistent effects on cellular function, although some degradation products may accumulate over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound can effectively modify RNA molecules without causing significant adverse effects. At higher dosages, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression. Threshold effects have been noted, where a certain dosage level is required to achieve the desired modifications in RNA molecules without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to RNA synthesis and modification. The compound interacts with enzymes such as RNA polymerases and reverse transcriptases, facilitating the incorporation of modified nucleotides into RNA strands. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. Additionally, the modified RNA molecules synthesized using this compound can impact the expression and activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its effects on RNA synthesis and modification. The transport and distribution of this compound are crucial for its efficacy in modifying RNA molecules and influencing cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for the successful incorporation of this compound into RNA molecules and the subsequent effects on cellular processes. The subcellular localization of this compound can influence its interactions with biomolecules and its overall efficacy in modifying RNA molecules .

准备方法

化学反应分析

科学研究应用

Ac-rC 磷酰胺基酸酯广泛用于各种科学研究应用:

化学: 它用于合成用于研究和诊断目的的寡核苷酸。

生物学: 研究人员使用它通过将 5-甲基胞嘧啶整合到 RNA 链中来研究 RNA 稳定性和表观遗传调控。

医学: 它在开发基于寡核苷酸的治疗剂方面发挥作用,例如反义寡核苷酸和小干扰 RNA (siRNA)。

工业: 它用于大规模生产合成 DNA 和 RNA,用于各种应用,包括下一代测序和基因检测。

相似化合物的比较

Ac-rC 磷酰胺基酸酯可以与寡核苷酸合成中使用的其他核苷磷酰胺基酸酯进行比较。类似的化合物包括:

2’-O-甲基磷酰胺基酸酯: 用于合成具有增强稳定性的 RNA 寡核苷酸。

2’-氟代磷酰胺基酸酯: 用于合成对核酸酶降解具有增强抗性的 RNA 寡核苷酸。

锁定核酸磷酰胺基酸酯: 用于合成具有高结合亲和力和特异性的寡核苷酸。

Ac-rC 磷酰胺基酸酯的独特之处在于它能够将 5-甲基胞嘧啶整合到 RNA 链中,使其在 RNA 稳定性和表观遗传调控的研究中特别有价值。

生物活性

Ac-rC phosphoramidite, a derivative of ribonucleic acid (RNA), is utilized extensively in the synthesis of oligonucleotides. This compound has garnered attention due to its unique properties and potential applications in molecular biology and therapeutic development. This article delves into the biological activity of this compound, focusing on its synthesis, coupling efficiency, and applications in various studies.

Overview of this compound

This compound is characterized by the acetylation of the ribose moiety of cytidine. The compound is primarily used as a building block in the synthesis of RNA oligonucleotides, where its incorporation can enhance stability and modify biological activity.

Key Features

- CAS Number : 121058-88-6

- Purity : Typically greater than 99%, assessed via 31P-NMR and RP-HPLC analysis.

- Protection Groups : The 2'-OH group is protected by a tert-butyldimethylsilyl (TBDMS) group to prevent degradation during synthesis .

Synthesis and Coupling Efficiency

The synthesis of this compound involves several steps, including the protection of the nucleobase and ribose hydroxyl groups. The coupling efficiency is critical for successful oligonucleotide synthesis:

- Coupling Agents : It is commonly activated using ethylthio-tetrazole (ETT) or benzylthio-tetrazole (BTT), with recommended coupling times varying based on the activator used.

- Efficiency : Coupling efficiencies can exceed 97% under optimal conditions, although steric hindrance from the protecting groups may limit this value .

Biological Activity

The biological activity of this compound can be evaluated through various studies that highlight its role in RNA synthesis and functionality:

1. Nuclease Resistance

This compound contributes to increased nuclease resistance in synthesized RNA oligonucleotides. This property is crucial for therapeutic applications where oligonucleotides must remain intact in biological environments .

2. Hybridization Affinity

The incorporation of Ac-rC into RNA sequences enhances hybridization affinities, which is essential for applications in diagnostics and therapeutics. The modified RNA exhibits improved binding characteristics with complementary strands, facilitating more effective gene silencing and molecular recognition .

3. Case Studies

Several studies have demonstrated the utility of this compound in practical applications:

- Study on RNA Interference : Research indicated that oligonucleotides synthesized with Ac-rC showed enhanced efficacy in gene silencing compared to unmodified counterparts, highlighting its potential in therapeutic interventions against diseases .

- Synthesis of Structured RNAs : A study explored the use of this compound in synthesizing structured RNAs with terminal modifications. These modifications allowed for site-specific labeling and functionalization, paving the way for advanced applications in RNA-based technologies .

Data Table: Comparison of Phosphoramidites

| Feature | This compound | Standard Phosphoramidites |

|---|---|---|

| Purity | >99% | >99% |

| Coupling Efficiency | >97% (optimal) | Varies by type |

| Nuclease Resistance | High | Moderate |

| Hybridization Affinity | Enhanced | Standard |

| Common Applications | Therapeutics, Diagnostics | Research, Therapeutics |

属性

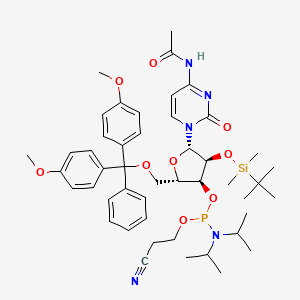

IUPAC Name |

N-[1-[(2S,3S,4S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWKXYVKGFKODW-ZYRNLWDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H](O[C@@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H64N5O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743122 | |

| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-O-[tert-butyl(dimethyl)silyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-beta-L-ribofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

902.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121058-88-6 | |

| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-O-[tert-butyl(dimethyl)silyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-beta-L-ribofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。